molecular formula C16H16N4S B2755723 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 380442-88-6

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2755723
CAS No.: 380442-88-6
M. Wt: 296.39
InChI Key: ZIBSMSJQYYUMMU-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine and phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-phenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2-propan-2-ylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-11(2)13-7-3-4-8-14(13)20-15(18-19-16(20)21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBSMSJQYYUMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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